molecular formula C22H20N2O5 B15035222 methyl (4Z)-2-methyl-4-(2-nitrobenzylidene)-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-2-methyl-4-(2-nitrobenzylidene)-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B15035222
M. Wt: 392.4 g/mol
InChI Key: IOWAKKKKQVUXGY-JXAWBTAJSA-N
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Description

METHYL (4Z)-2-METHYL-4-[(2-NITROPHENYL)METHYLIDENE]-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a nitrophenyl group, and a carboxylate ester

Preparation Methods

The synthesis of METHYL (4Z)-2-METHYL-4-[(2-NITROPHENYL)METHYLIDENE]-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves a multi-step process. One common method includes the condensation of 2-nitrobenzaldehyde with a pyrrole derivative under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

METHYL (4Z)-2-METHYL-4-[(2-NITROPHENYL)METHYLIDENE]-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitrophenyl group can participate in redox reactions, while the pyrrole ring can interact with biological macromolecules through π-π stacking and hydrogen bonding .

Comparison with Similar Compounds

Similar compounds include other pyrrole derivatives and nitrophenyl-containing molecules. Compared to these, METHYL (4Z)-2-METHYL-4-[(2-NITROPHENYL)METHYLIDENE]-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Examples of similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C22H20N2O5

Molecular Weight

392.4 g/mol

IUPAC Name

methyl (4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-5-oxo-1-(2-phenylethyl)pyrrole-3-carboxylate

InChI

InChI=1S/C22H20N2O5/c1-15-20(22(26)29-2)18(14-17-10-6-7-11-19(17)24(27)28)21(25)23(15)13-12-16-8-4-3-5-9-16/h3-11,14H,12-13H2,1-2H3/b18-14-

InChI Key

IOWAKKKKQVUXGY-JXAWBTAJSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C(=O)N1CCC3=CC=CC=C3)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)N1CCC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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